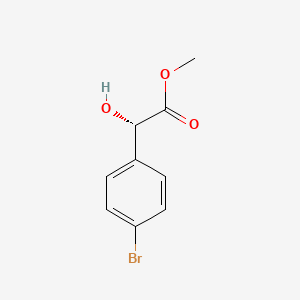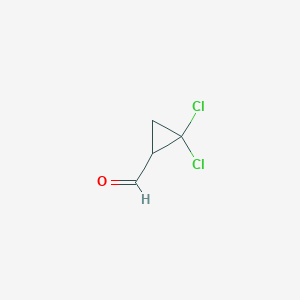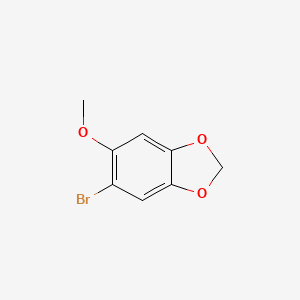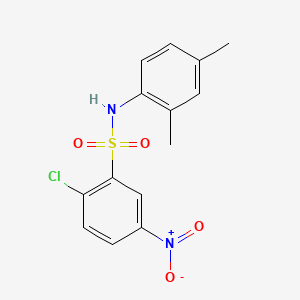
ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate, also known as ethyl 4-sulfamoylcyclohexane-1-carboxylate or ethyl 4-sulfamoylcyclohexane-1-carboxylic acid, is a sulfonamide compound commonly used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a white crystalline solid with a melting point of 170-172°C. Ethyl 4-sulfamoylcyclohexane-1-carboxylate has a wide range of applications in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-sulfamoylcyclohexane-1-carboxylate is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is used in the synthesis of drugs such as antibiotics, antifungals, and anti-inflammatory agents. It is also used in the synthesis of dyes and pigments. In addition, it is used in the synthesis of surfactants, catalysts, and other organic compounds.
Mecanismo De Acción
The mechanism of action of ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate is not well understood. It is believed to act as a sulfonamide, which is a type of organic compound that contains a sulfonic acid group. This group is capable of forming hydrogen bonds with other molecules, which allows it to interact with other compounds.
Biochemical and Physiological Effects
Ethyl 4-sulfamoylcyclohexane-1-carboxylate has been shown to have anti-inflammatory, anti-fungal, and antibiotic properties. It has been used in the treatment of bacterial infections, including urinary tract infections, and has been shown to be effective against certain types of fungi. It has also been used to treat certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and store. However, it is important to note that ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate can be toxic and can cause irritation to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
Direcciones Futuras
In the future, ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate could be used to develop new drugs for the treatment of diseases such as cancer and bacterial infections. It could also be used to develop new dyes and pigments for use in industrial applications. Additionally, it could be used to develop new surfactants and catalysts for use in industrial processes. Finally, it could be used to develop new organic compounds for use in various fields.
Métodos De Síntesis
Ethyl 4-sulfamoylcyclohexane-1-carboxylate is usually synthesized through the reaction of ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-chlorocyclohexane-1-carboxylate with sodium sulfamate in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction yields ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate 4-sulfamoylcyclohexane-1-carboxylate in a yield of 95-99%.
Propiedades
IUPAC Name |
ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-2-15-9(12)7-3-5-8(6-4-7)11-16(10,13)14/h7-8,11H,2-6H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEBRNURZJNCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(sulfamoylamino)cyclohexane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)

![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)

